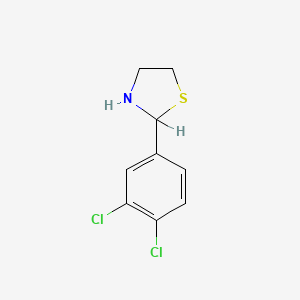
Thiazolidine, 2-(3,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 2-(3,4-dichlorophenyl)- is an organic compound characterized by the presence of a thiazolidine ring attached to a 3,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 2-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolidine, 2-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Thiazolidine, 2-(3,4-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thiazolidine, 2-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest or apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 2-(3,4-Dichlorophenyl)-1,3-thiazole
- 2-(3,4-Dichlorophenyl)-1,3-oxazolidine
- 2-(3,4-Dichlorophenyl)-1,3-imidazolidine
Comparison: Compared to these similar compounds, Thiazolidine, 2-(3,4-dichlorophenyl)- is unique due to the presence of the thiazolidine ring, which imparts distinct chemical reactivity and biological activity. The thiazolidine ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug design and development.
Propriétés
Numéro CAS |
83522-13-8 |
|---|---|
Formule moléculaire |
C9H9Cl2NS |
Poids moléculaire |
234.14 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C9H9Cl2NS/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |
Clé InChI |
NVLGCFWYNSSLFQ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



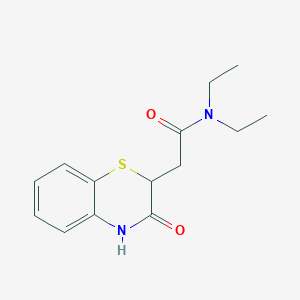
![tert-Butyl [(4-isocyanophenyl)methyl]carbamate](/img/structure/B1660721.png)
![4-Quinolinecarboxamide, 2-phenyl-N-[1-(4-pyridinyl)ethyl]-](/img/structure/B1660723.png)
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-](/img/structure/B1660724.png)
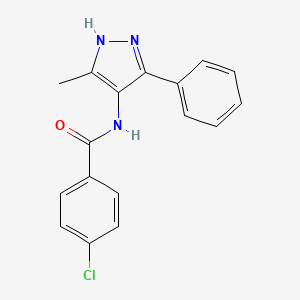
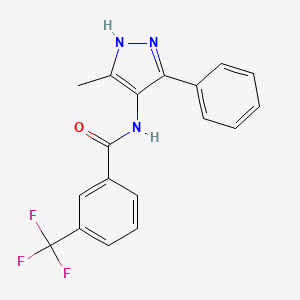
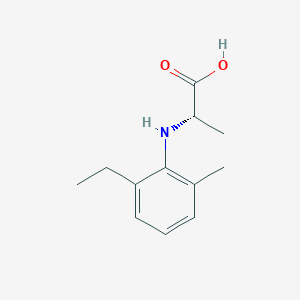
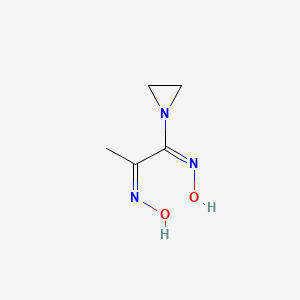
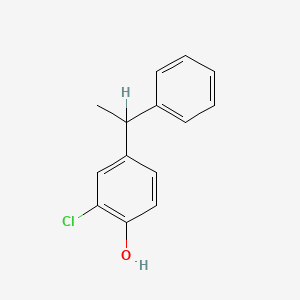
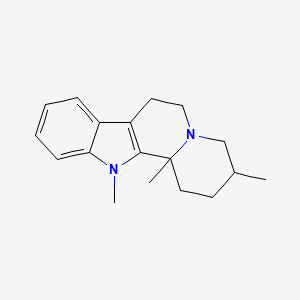
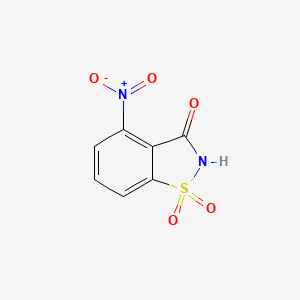
![3-[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]sulfanylpropanenitrile](/img/structure/B1660738.png)

